4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is part of the picolinic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to zinc finger proteins, altering their structure and function, which can disrupt various biological processes . This mechanism is similar to that of other picolinic acid derivatives, which are known to affect zinc transport and utilization in cells .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Shares the trifluoromethyl group but lacks the cyclopropoxy group.
4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid: Contains different substituents on the picolinic acid backbone.
Uniqueness
4-Cyclopropoxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-4-6(17-5-1-2-5)3-7(14-8)9(15)16/h3-5H,1-2H2,(H,15,16) |
InChI Key |
QEORBVUUMAQTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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